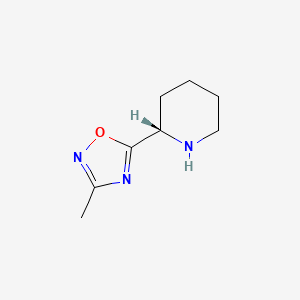
(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a piperidine ring and an oxadiazole ring. The presence of these rings makes it a significant compound in medicinal chemistry due to its potential pharmacological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with a nitrile oxide, which is generated in situ from a hydroxamoyl chloride under basic conditions. The reaction proceeds through a 1,3-dipolar cycloaddition to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of catalysts to lower the activation energy and improve the selectivity of the desired product.
化学反応の分析
Types of Reactions
(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself share structural similarities with (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole, are structurally related.
Uniqueness
This compound is unique due to the combination of the piperidine and oxadiazole rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound in various fields of research.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
3-methyl-5-[(2S)-piperidin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1 |
InChIキー |
ZIBMLRNNEACWHX-ZETCQYMHSA-N |
異性体SMILES |
CC1=NOC(=N1)[C@@H]2CCCCN2 |
正規SMILES |
CC1=NOC(=N1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


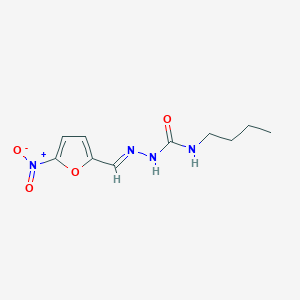
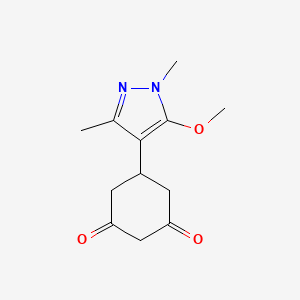
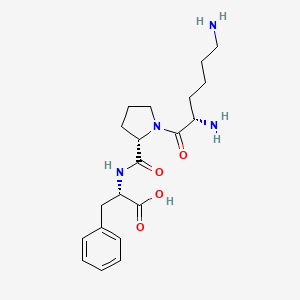

![3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15214291.png)
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
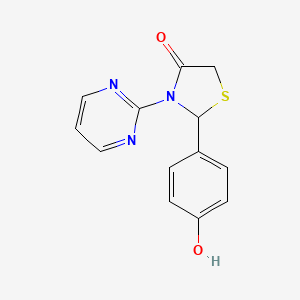
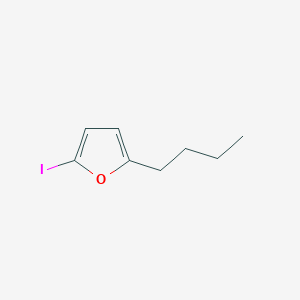
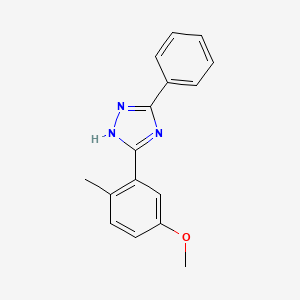
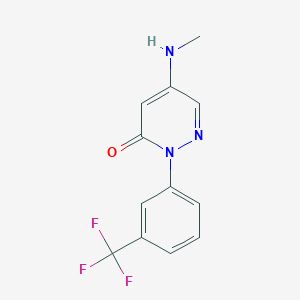
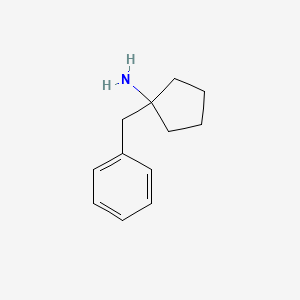
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
